molecular formula C18H26N2O5 B11114652 Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11114652
M. Wt: 350.4 g/mol
InChI Key: NBEYANNTSSDLHG-UHFFFAOYSA-N
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Description

PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE: is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a dimethoxyphenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable dimethoxybenzyl halide reacts with the piperazine ring.

    Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine ring, converting it to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structure suggests it could interact with specific biological pathways, offering therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall activity. The acetate moiety may also play a role in the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 2-{1-[(3,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
  • PROPYL 2-{1-[(3,5-DIMETHOXYBENZYL)-3-OXOPIPERAZIN-2-YL}ACETATE

Uniqueness

PROPYL 2-{1-[(3,5-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the piperazine ring and the acetate moiety also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

propyl 2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C18H26N2O5/c1-4-7-25-17(21)11-16-18(22)19-5-6-20(16)12-13-8-14(23-2)10-15(9-13)24-3/h8-10,16H,4-7,11-12H2,1-3H3,(H,19,22)

InChI Key

NBEYANNTSSDLHG-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1CC2=CC(=CC(=C2)OC)OC

solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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